N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine is a chemical compound that features a furan ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Furan-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of furan-3-carboxaldehyde with ethane-1,2-diamine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of N1-[(Furan-3-yl)methyl]ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Sodium borohydride (NaBH4) is often employed for the reduction reactions.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid.
Reduction: Furan-3-methanol.
Substitution: N-alkylated derivatives of the original compound.
Scientific Research Applications
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-[(Furan-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(Furan-2-yl)methyl]ethane-1,2-diamine
- N~1~-[(Pyridin-3-yl)methyl]ethane-1,2-diamine
- N~1~-[(Thiophen-3-yl)methyl]ethane-1,2-diamine
Uniqueness
N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with pyridine or thiophene rings, which may exhibit different reactivity and biological activity .
Properties
CAS No. |
89851-66-1 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N'-(furan-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N2O/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,9H,2-3,5,8H2 |
InChI Key |
MVZOCQCWSANBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNCCN |
Origin of Product |
United States |
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